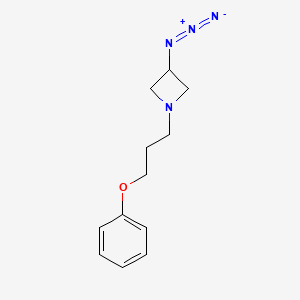

3-アジド-1-(3-フェノキシプロピル)アゼチジン

説明

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis

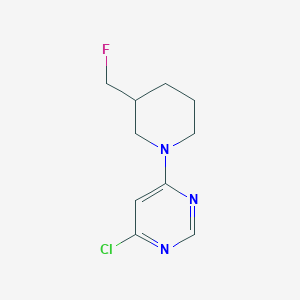

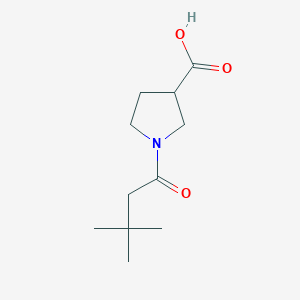

The molecular structure of “3-Azido-1-(3-phenoxypropyl)azetidine” consists of a four-membered azetidine ring with an azido group and a phenoxypropyl group attached. The azetidine ring is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .科学的研究の応用

医薬品化学:アミノ酸の代替

アゼチジンは、アミノ酸との構造的類似性により、医薬品化学における優れた代替物質となります。それらは、ペプチドを模倣するように設計された小さなタンパク質様鎖であるペプチドミメティックに組み込むことができます。 この化合物は、アジド基とフェノキシプロピル基を有するため、薬物動態特性が改善された新規薬剤の開発につながる可能性があります .

核酸化学:ヌクレオシド類似体

核酸化学の分野では、アゼチジンを使用してヌクレオシド類似体を生成できます。これらの類似体は、DNAまたはRNAプロセスを干渉するため、抗ウイルス剤および抗がん剤療法において価値があります。 「3-アジド-1-(3-フェノキシプロピル)アゼチジン」のユニークな構造は、これらの重要な分子の合成のための新しい経路を提供する可能性があります .

触媒:付加反応

アゼチジン環は、ヘンリー反応、鈴木反応、薗頭反応、マイケル付加など、さまざまな触媒プロセスへの関与で知られています。 「3-アジド-1-(3-フェノキシプロピル)アゼチジン」のアジド基の反応性により、これらの反応の効率が向上し、さまざまな化学製品の合成につながる可能性があります .

材料科学:エネルギッシュな材料

アゼチジンに関する研究は、爆発物や推進剤などのエネルギッシュな材料の開発において有望な結果を示しています。アゼチジン誘導体の熱挙動、特に融点と分解温度が注目されています。 “3-アジド-1-(3-フェノキシプロピル)アゼチジン”は、低温融解鋳造爆薬またはエネルギッシュな可塑剤としての可能性について調査することができます .

高分子化学:開環重合

アゼチジンは、開環重合における貴重なモノマーであり、抗菌コーティング、CO2吸着、非ウイルス遺伝子導入などの用途を持つポリマーにつながります。 “3-アジド-1-(3-フェノキシプロピル)アゼチジン”の構造的特徴は、これらの機能性ポリマーの合成において独自の利点を提供する可能性があります .

合成化学:複素環状シンソン

合成化学では、アゼチジンは複素環状化合物を構築するための汎用性の高い構成要素です。 “3-アジド-1-(3-フェノキシプロピル)アゼチジン”に存在する官能基は、薬物開発や材料科学において重要な、機能的に豊富な複素環の合成に適した候補となります .

作用機序

The mechanism of action of 3-Azido-1-(3-phenoxypropyl)azetidine is complex and not fully understood. However, it is thought that the azide group of 3-Azido-1-(3-phenoxypropyl)azetidine can undergo a nucleophilic substitution reaction with an electron-rich atom or group, such as an amine or a thiol group. This reaction produces an azetidine, which can then undergo a variety of reactions, depending on the conditions.

Biochemical and Physiological Effects

3-Azido-1-(3-phenoxypropyl)azetidine has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are important for drug metabolism. Additionally, 3-Azido-1-(3-phenoxypropyl)azetidine has been shown to inhibit the growth of cancer cells, suggesting that it may have potential anti-cancer properties. Finally, 3-Azido-1-(3-phenoxypropyl)azetidine has been shown to have anti-inflammatory and anti-bacterial properties, suggesting that it may be useful in the treatment of various infections.

実験室実験の利点と制限

The main advantage of using 3-Azido-1-(3-phenoxypropyl)azetidine in laboratory experiments is its versatility. It can be used to synthesize a variety of compounds, and it can be used to study the biochemical and physiological effects of various compounds. Additionally, 3-Azido-1-(3-phenoxypropyl)azetidine is relatively stable and can be stored for long periods of time. However, 3-Azido-1-(3-phenoxypropyl)azetidine is toxic and should be handled with care. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.

将来の方向性

There are a number of potential future directions for 3-Azido-1-(3-phenoxypropyl)azetidine. One potential direction is the development of new drugs that utilize 3-Azido-1-(3-phenoxypropyl)azetidine as a starting material. Additionally, 3-Azido-1-(3-phenoxypropyl)azetidine could be used to develop new inhibitors for cytochrome P450 enzymes, which could be used to improve the efficacy of existing drugs. Finally, 3-Azido-1-(3-phenoxypropyl)azetidine could be used to develop new anti-cancer drugs, as it has been shown to have anti-cancer properties.

特性

IUPAC Name |

3-azido-1-(3-phenoxypropyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c13-15-14-11-9-16(10-11)7-4-8-17-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYFRGMLZUJXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCOC2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1489000.png)

![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)

![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)

![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)

![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)